3,5,5-Trimethyl-2-cyclohexenone Oxime
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Overview
Description
3,5,5-Trimethyl-2-cyclohexenone Oxime is an organic compound with the molecular formula C₉H₁₅NO. It is derived from 3,5,5-Trimethyl-2-cyclohexenone, also known as Isophorone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-2-cyclohexenone Oxime can be synthesized through the reaction of 3,5,5-Trimethyl-2-cyclohexenone with hydroxylamine. The reaction typically occurs under mild acidic or basic conditions, facilitating the formation of the oxime group.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. Common catalysts include palladium or platinum, which help in achieving higher yields and selectivity under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-2-cyclohexenone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
3,5,5-Trimethyl-2-cyclohexenone Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-2-cyclohexenone Oxime involves its interaction with molecular targets through the oxime group. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and exerting its effects. The compound’s ability to form hydrogen bonds and participate in nucleophilic addition reactions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone): The parent compound from which the oxime is derived.
Cyclohexanone Oxime: Another oxime compound with similar structural features.
3,3,5-Trimethylcyclohexanone: A related compound with a similar cyclohexane ring structure.
Uniqueness
3,5,5-Trimethyl-2-cyclohexenone Oxime is unique due to its specific structural features, including the presence of three methyl groups and the oxime functionality
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO/c1-7-4-8(10-11)6-9(2,3)5-7/h4,11H,5-6H2,1-3H3 |
InChI Key |
ZJOPWRYFFJYLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO)CC(C1)(C)C |
Origin of Product |
United States |
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